1-Nitro-4-octylbenzene
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Overview
Description
1-Nitro-4-octylbenzene is an organic compound with the molecular formula C14H21NO2 It consists of a benzene ring substituted with a nitro group at the first position and an octyl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Nitro-4-octylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the nitration of 4-octylbenzene using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the formation of by-products.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 1-Nitro-4-octylbenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other substituents.
Oxidation: The alkyl chain can be oxidized under strong oxidizing conditions to form carboxylic acids or other functional groups.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products Formed:
Reduction: 1-Amino-4-octylbenzene.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Oxidation: Carboxylic acids or ketones derived from the oxidation of the alkyl chain.
Scientific Research Applications
1-Nitro-4-octylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of nitroaromatic compounds with biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-nitro-4-octylbenzene involves its interaction with molecular targets through its nitro and alkyl groups. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components. The alkyl chain can influence the compound’s solubility and membrane permeability, affecting its overall biological activity.
Comparison with Similar Compounds
1-Nitro-4-hexylbenzene: Similar structure but with a shorter alkyl chain.
1-Nitro-4-decylbenzene: Similar structure but with a longer alkyl chain.
1-Nitro-4-butylbenzene: Similar structure but with an even shorter alkyl chain.
Uniqueness: 1-Nitro-4-octylbenzene is unique due to its specific alkyl chain length, which can influence its physical and chemical properties. The balance between hydrophobicity and hydrophilicity provided by the octyl group makes it distinct from its shorter and longer chain analogs.
Properties
Molecular Formula |
C14H21NO2 |
---|---|
Molecular Weight |
235.32 g/mol |
IUPAC Name |
1-nitro-4-octylbenzene |
InChI |
InChI=1S/C14H21NO2/c1-2-3-4-5-6-7-8-13-9-11-14(12-10-13)15(16)17/h9-12H,2-8H2,1H3 |
InChI Key |
BPXPAHOYZITTII-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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